molecular formula C14H15ClN2O2S B13302697 N-(2-Amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide

N-(2-Amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide

Cat. No.: B13302697
M. Wt: 310.8 g/mol
InChI Key: DZWRGWPEZQASHL-UHFFFAOYSA-N
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Description

N-(2-Amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 2-chloro group and a 2-amino-2-phenylethyl group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-amino-2-phenylethylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Amino-2-phenylethyl)-N,N-diethylamine
  • N-(2-Amino-2-phenylethyl)-N,N-dimethylamine
  • N-(2-Amino-2-phenylethyl)-N-methylamine

Uniqueness

N-(2-Amino-2-phenylethyl)-2-chlorobenzene-1-sulfonamide is unique due to the presence of both a sulfonamide group and a chloro substituent on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H15ClN2O2S

Molecular Weight

310.8 g/mol

IUPAC Name

N-(2-amino-2-phenylethyl)-2-chlorobenzenesulfonamide

InChI

InChI=1S/C14H15ClN2O2S/c15-12-8-4-5-9-14(12)20(18,19)17-10-13(16)11-6-2-1-3-7-11/h1-9,13,17H,10,16H2

InChI Key

DZWRGWPEZQASHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2Cl)N

Origin of Product

United States

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